molecular formula C11H14Cl2O2 B14020105 2,2-Dichloro-1-(4-propoxyphenyl)ethanol

2,2-Dichloro-1-(4-propoxyphenyl)ethanol

Cat. No.: B14020105
M. Wt: 249.13 g/mol
InChI Key: CQKDLENJWZCOLW-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(4-propoxyphenyl)ethanol is a chemical compound with the molecular formula C11H14Cl2O2 and a molecular weight of 249.13 g/mol . It is characterized by the presence of two chlorine atoms and a propoxy group attached to a phenyl ring, along with an ethanol moiety. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(4-propoxyphenyl)ethanol typically involves the reaction of 4-propoxybenzaldehyde with chloroform and a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and techniques, such as distillation and crystallization, helps in the efficient separation and purification of the compound .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(4-propoxyphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,2-Dichloro-1-(4-propoxyphenyl)ethanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(4-propoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-1-(4-methoxyphenyl)ethanol
  • 2,2-Dichloro-1-(4-ethoxyphenyl)ethanol
  • 2,2-Dichloro-1-(4-butoxyphenyl)ethanol

Uniqueness

2,2-Dichloro-1-(4-propoxyphenyl)ethanol is unique due to its specific structural features, such as the propoxy group attached to the phenyl ring. This structural uniqueness imparts distinct chemical and physical properties to the compound, making it valuable for various applications .

Properties

Molecular Formula

C11H14Cl2O2

Molecular Weight

249.13 g/mol

IUPAC Name

2,2-dichloro-1-(4-propoxyphenyl)ethanol

InChI

InChI=1S/C11H14Cl2O2/c1-2-7-15-9-5-3-8(4-6-9)10(14)11(12)13/h3-6,10-11,14H,2,7H2,1H3

InChI Key

CQKDLENJWZCOLW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(C(Cl)Cl)O

Origin of Product

United States

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